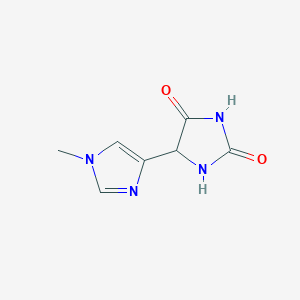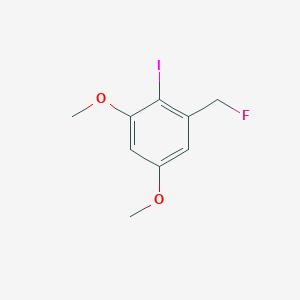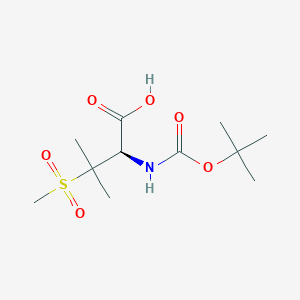
(R)-2-((tert-Butoxycarbonyl)amino)-3-methyl-3-(methylsulfonyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3-(methylsulfonyl)-L-valine is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a methylsulfonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(methylsulfonyl)-L-valine typically involves the protection of the amino group of L-valine with a Boc group, followed by the introduction of the methylsulfonyl group. The process can be summarized as follows:
Protection of the Amino Group: L-valine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) to form Boc-L-valine.
Introduction of the Methylsulfonyl Group: Boc-L-valine is then treated with a methylsulfonylating agent, such as methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (TEA) to yield Boc-3-(methylsulfonyl)-L-valine.
Industrial Production Methods: Industrial production of Boc-3-(methylsulfonyl)-L-valine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-3-(methylsulfonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Free amine (3-(methylsulfonyl)-L-valine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Boc-3-(methylsulfonyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Boc-3-(methylsulfonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes. The Boc group provides protection during synthetic transformations, while the methylsulfonyl group can participate in various chemical reactions, enabling the compound to modify biological molecules or inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Boc-L-valine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
3-(methylsulfonyl)-L-valine: Lacks the Boc protection, making it more susceptible to reactions involving the amino group.
Boc-3-(methylsulfonyl)-L-phenylalanine: Contains a phenyl group instead of the valine side chain, offering different reactivity and applications.
Uniqueness: Boc-3-(methylsulfonyl)-L-valine is unique due to the combination of the Boc-protected amino group and the reactive methylsulfonyl group, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H21NO6S |
|---|---|
Molekulargewicht |
295.35 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)18-9(15)12-7(8(13)14)11(4,5)19(6,16)17/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
InChI-Schlüssel |
JTRDKNXNHKGMAP-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)S(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


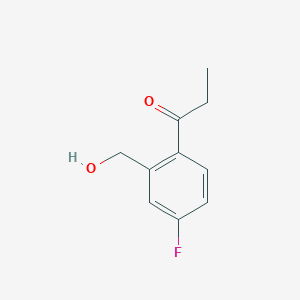
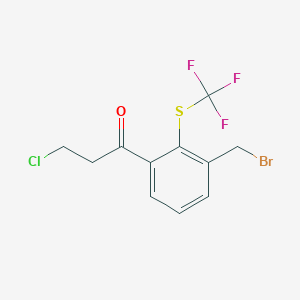
![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)
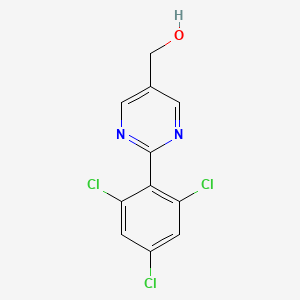
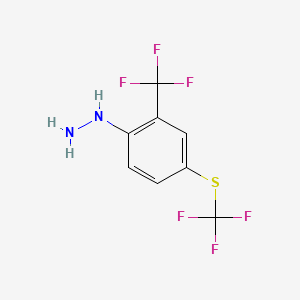
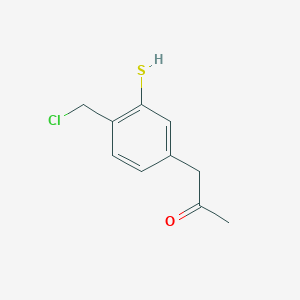
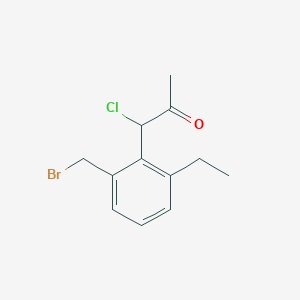
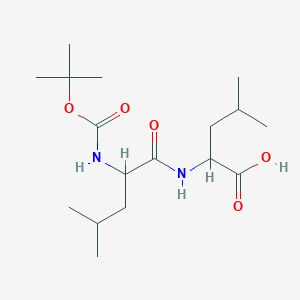

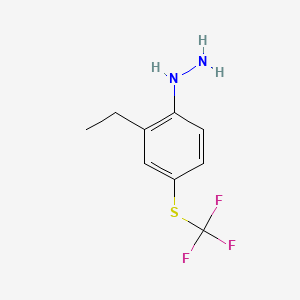
![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)

